neocuproine hydrochloride

Vue d'ensemble

Description

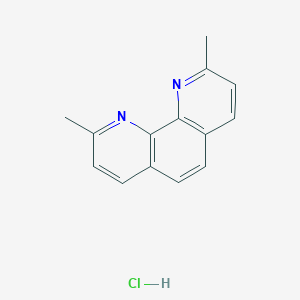

La néocuproïne, également connue sous le nom de 2,9-diméthyl-1,10-phénanthroline, est un composé organique hétérocyclique et un agent chélatant. Elle appartient à la classe des ligands phénanthrolines, qui ont été publiés pour la première fois à la fin du XIXe siècle. La néocuproïne est particulièrement remarquable pour sa liaison sélective aux ions cuivre(I), formant un complexe rouge-orange foncé .

Méthodes De Préparation

La néocuproïne peut être synthétisée par des réactions de Skraup séquentielles (réaction/condensation de Doebner-Miller) de l'o-nitroaniline avec le diacétate de crotonaldéhyde. Une synthèse alternative implique la condensation de l'o-phénylène diamine, du m-nitrobenzènesulfonate et du diacétate de crotonaldéhyde. Cette méthode donne des quantités plus élevées mais est moins économique .

Analyse Des Réactions Chimiques

La néocuproïne subit diverses réactions chimiques, notamment :

Chélation : Elle forme des complexes stables avec les ions cuivre(I), ce qui donne une couleur rouge-orange foncé.

Réactions redox : La néocuproïne agit comme un ligand redox-actif, en particulier avec le fer et le cobalt, facilitant la réactivité à plusieurs électrons.

Inhibition : Elle inhibe la libération de nitrosonium catalysée par le cuivre à partir de S-nitrosothiols.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les sels de cuivre(I), les sels de fer et de cobalt, et divers solvants comme l'éthanol, l'acétone et l'éther .

4. Applications de la recherche scientifique

La néocuproïne a une large gamme d'applications de recherche scientifique :

Médecine : Elle est utilisée dans le développement de systèmes d'ionophores de cuivre anticancéreux et a montré un potentiel dans la promotion de la néovascularisation et de la différenciation des ostéoblastes

Industrie : La néocuproïne est utilisée dans la détermination du cuivre dans divers minerais et matériaux.

5. Mécanisme d'action

La néocuproïne exerce ses effets principalement par la chélation et les réactions redox. Elle se lie sélectivement aux ions cuivre(I), formant des complexes stables qui peuvent agir comme puits d'électrons. Cette propriété permet à la néocuproïne de participer aux réactions redox, facilitant les transferts multi-électrons indépendamment des propriétés redox du centre métallique . De plus, la néocuproïne inhibe la libération de nitrosonium catalysée par le cuivre à partir de S-nitrosothiols, soulignant son rôle dans la chimie redox .

Applications De Recherche Scientifique

Analytical Chemistry

Chelating Agent for Metal Ions

Neocuproine hydrochloride is primarily recognized for its ability to act as a chelating agent for metal ions, particularly copper. This property is exploited in analytical methods to detect and quantify metal concentrations in samples. For instance, it is commonly used in colorimetric assays where the formation of colored complexes allows for the visual determination of metal ion concentrations.

| Application | Description |

|---|---|

| Copper Detection | Utilized in colorimetric methods to measure copper levels in various samples. |

| Redox Titrations | Acts as an indicator in redox titrations due to its ability to form stable complexes with metals. |

Biochemical Research

Role in Oxidative Stress Studies

This compound has been employed in biochemical research to study oxidative stress and its implications in various diseases. It selectively binds to metal ions, aiding researchers in understanding their roles within biological systems.

- Case Study : In a study involving traumatic brain injury (TBI) models, neocuproine administration improved locomotor functions and memory performance compared to control groups, indicating its potential therapeutic effects on neurodegenerative conditions .

Material Science

Development of Sensors

In material science, this compound is utilized in developing sensors that require high sensitivity for specific metal ion detection. Its chelating properties enhance the performance of these sensors, making them suitable for various applications.

| Material Science Application | Description |

|---|---|

| Sensor Development | Used to create sensors for detecting trace metals with high selectivity and sensitivity. |

Pharmaceutical Development

Drug Formulation Enhancements

This compound has been explored for its potential to enhance the solubility and stability of active pharmaceutical ingredients. Its ability to form complexes with certain drugs can improve their bioavailability.

- Case Study : Research into liposomal formulations containing neocuproine demonstrated enhanced anticancer activity through targeted delivery systems that utilize copper ions .

Environmental Monitoring

Heavy Metal Contamination Assessment

In environmental science, this compound is employed to assess heavy metal contamination in environmental samples. Its reliability in detecting trace levels of metals makes it a valuable tool for ensuring compliance with safety standards.

| Environmental Application | Description |

|---|---|

| Heavy Metal Testing | Utilized in assessing environmental samples for heavy metal contamination. |

Mécanisme D'action

Neocuproine exerts its effects primarily through chelation and redox reactions. It selectively binds to copper(I) ions, forming stable complexes that can act as electron sinks. This property allows neocuproine to participate in redox reactions, facilitating multielectron transfers independent of the metal center’s redox properties . Additionally, neocuproine inhibits the copper-catalyzed release of nitrosonium from S-nitrosothiols, highlighting its role in redox chemistry .

Comparaison Avec Des Composés Similaires

La néocuproïne est similaire aux autres dérivés de la phénanthroline, comme la bathocuproïne, qui a des substituants phényles aux positions 4,7 . Le volume stérique unique de la néocuproïne aux positions 2,9 la rend très sélective pour les ions cuivre(I) et défavorisée pour la formation de complexes avec plus de deux ligands . D'autres composés similaires comprennent la 1,10-phénanthroline et ses dérivés, qui sont également utilisés comme agents chélatants et indicateurs colorimétriques .

Les propriétés uniques de la néocuproïne, telles que sa liaison sélective aux ions cuivre(I) et son activité redox, en font un composé précieux dans diverses applications scientifiques et industrielles.

Activité Biologique

Neocuproine hydrochloride, chemically known as 2,9-dimethyl-1,10-phenanthroline hydrochloride, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₂N₂·HCl

- Molecular Weight : 208.258 g/mol

- Melting Point : 159-164 °C

- Density : 1.2 g/cm³

Neocuproine functions primarily as a copper ionophore, facilitating the transport of copper ions across cell membranes, which is crucial for its biological activity.

Anticancer Activity

This compound has been extensively studied for its anticancer properties. It has demonstrated efficacy in various cancer models through different mechanisms:

In Vitro Studies

- Cell Line Sensitivity :

- Mechanisms of Action :

In Vivo Studies

Neocuproine's effectiveness was further validated in animal models:

- Thermosensitive Liposomes :

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to chelate copper ions, which are essential for various biological processes:

- Copper Ionophore Activity :

- Impact on Enzymatic Activity :

Case Studies

Several studies have highlighted the potential of this compound as a therapeutic agent:

- Study on Liposomal Formulations :

- Apoptosis Induction in Cancer Cells :

Summary of Biological Activities

Propriétés

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRGXJIJGHOCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41066-08-4 (hydrochloride), 7296-20-0 (mono-hydrochloride) | |

| Record name | Neocuproine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060065 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Neocuproine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

484-11-7, 7296-20-0, 34302-69-7 | |

| Record name | 2,9-Dimethyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neocuproine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neocuproine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCUPROINE HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCUPROINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E7D2SH3BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.